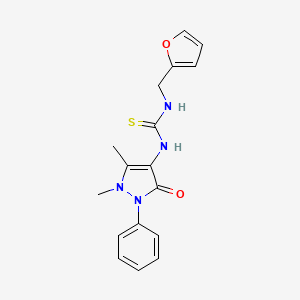
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-furylmethyl)thiourea
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-furylmethyl)thiourea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11504700 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic derivatives. Fadda et al. (2012) demonstrated its use as a key intermediate for synthesizing pyrazole, pyridine, and pyrimidine derivatives, highlighting its versatility in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anti-Breast Cancer Activity
Ghorab, El-Gazzar, and Alsaid (2014) explored its application in creating 4-aminoantipyrine-based heterocycles, showing significant anti-breast cancer activity against the MCF7 cell line (Ghorab, El-Gazzar, & Alsaid, 2014).
Synthesis of Pyrazolyloxothiazolidine Derivatives
Hassan et al. (2012) detailed the reaction of substituted thioureas with dimethyl acetylenedicarboxylate to form pyrazolyloxothiazolidine derivatives, showing the compound's utility in novel synthetic pathways (Hassan et al., 2012).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives exhibiting significant anti-inflammatory activity, contributing to the understanding of the compound's potential therapeutic applications (Sunder & Maleraju, 2013).
Antibacterial Activities
Asiri and Khan (2010) synthesized Schiff bases containing this compound and evaluated their antibacterial activities, indicating its potential in developing new antimicrobial agents (Asiri & Khan, 2010).
Antitubercular Activity
Glasser and Doughty (1964) prepared heterocyclic substituted thioureas, including this compound, for antitubercular activity examination, expanding its potential use in tuberculosis treatment (Glasser & Doughty, 1964).
Intermolecular Interactions
Saeed et al. (2020) conducted a study focusing on the intermolecular interactions of antipyrine-like derivatives of this compound, shedding light on its structural properties and potential for forming stable molecular assemblies (Saeed et al., 2020).
Antimicrobial and Antifungal Activities
Yadav et al. (2010) synthesized and evaluated benzothiazolyl and benzimidazolyl pyrazolone derivatives for antimicrobial and antifungal activities, demonstrating the compound's broad-spectrum antimicrobial potential (Yadav et al., 2010); (Yadav et al., 2009).
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-15(19-17(24)18-11-14-9-6-10-23-14)16(22)21(20(12)2)13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJLHIJVZXSRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


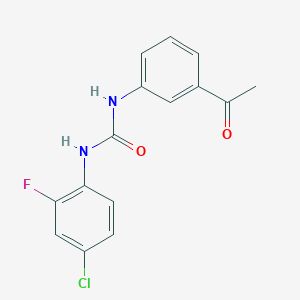
![(1E)-1-[(4-BROMOPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B5755118.png)
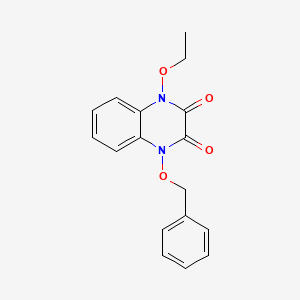
![2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione](/img/structure/B5755129.png)
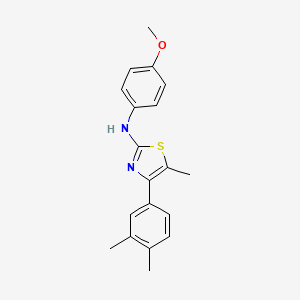
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
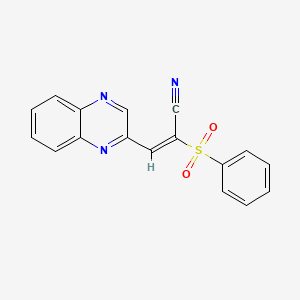
![2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5755147.png)
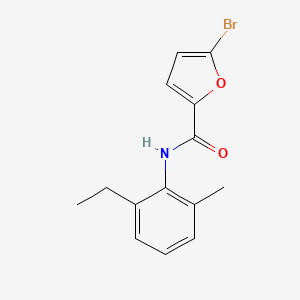
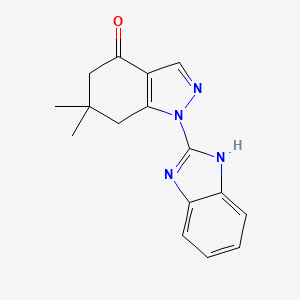
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
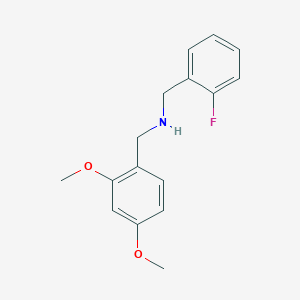
![2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
